Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-
CAS No.: 191228-04-3
Cat. No.: VC20905833
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- - 191228-04-3](/images/no_structure.jpg)
Specification
CAS No. | 191228-04-3 |
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Molecular Formula | C20H22N2O3 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide |
Standard InChI | InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23) |
Standard InChI Key | DWIYBCKFYUQVLU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO |
Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO |
Introduction
Chemical Identity and Basic Properties
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- represents an important class of hydroxamic acid derivatives with specialized structural characteristics. Its distinctive makeup includes a seven-carbon aliphatic chain linked to a biphenyl system with a cyano substituent, creating a molecule with both hydrophobic and hydrophilic domains critical for biological interactions .
Identification Parameters
The compound is clearly defined by several standard chemical identifiers that allow for unambiguous recognition within chemical databases and research literature. These identification parameters are essential for consistent referencing across scientific publications and commercial sources.
Table 1: Basic Identification Parameters of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-
Structural Composition
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Hydroxamic Acid Terminus: The N-hydroxy amide group serves as a zinc-binding group in target enzymes, particularly histone deacetylases.
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Aliphatic Linker: The seven-carbon chain (heptanamide backbone) provides flexibility and appropriate spacing between functional groups.
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Terminal Aromatic System: The 4'-cyano[1,1'-biphenyl]-4-yl group introduces rigidity, electron-withdrawing properties, and potential for π-π interactions with target binding sites.
The unique biphenyl-cyano moiety is particularly significant as it enhances binding affinity toward specific biological targets compared to simpler hydroxamic acids. This structural feature distinguishes it from other compounds in this class and contributes to its specialized biological activity profile.
Physicochemical Properties
The physicochemical properties of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- have important implications for its biological activities, pharmacokinetic behavior, and pharmaceutical formulation considerations. These properties represent crucial parameters for evaluating its drug-like characteristics and potential clinical applications.
Physical and Chemical Parameters
Table 2: Physicochemical Properties of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-
Structural Features Affecting Bioactivity
The hydroxylamine group (N-OH) attached to the nitrogen of the amide plays a crucial role in the compound's biological activity, particularly its ability to chelate metal ions in enzyme active sites. This feature is characteristic of hydroxamic acids and essential for their inhibitory activity against zinc-dependent enzymes like histone deacetylases.
The seven-carbon alkyl chain contributes to the compound's hydrophobic properties and provides conformational flexibility, which may be important for optimal positioning within target binding sites . The flexibility of this linker allows the molecule to adopt various conformations, potentially enhancing its ability to interact with biological targets.
The biphenyl structure provides rigidity and stability to the molecule, while the cyano group introduces electron-withdrawing effects that can influence binding interactions. These structural elements collectively contribute to the compound's unique combination of hydrophobic and hydrophilic characteristics, making it suitable for various chemical and biological applications .
Structural Comparison and Structure-Activity Relationships
Understanding the structural relationships between Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- and similar compounds provides valuable insights into its potential therapeutic applications and mechanisms of action. The comparative analysis highlights the unique features that distinguish this compound from others in its class.
Comparison with Related Hydroxamic Acids
Hydroxamic acids as a class share common structural elements, but variations in their specific components can significantly influence their biological activities and target selectivity. The distinctive features of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- set it apart from other compounds in this category.
Table 3: Structural Comparison with Related Hydroxamic Acids
Feature | Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- | Generic Hydroxamic Acids | Significance |
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Zinc-Binding Group | N-hydroxy group | N-hydroxy group (common) | Essential for HDAC inhibition |
Linker | Seven-carbon alkyl chain | Variable chain lengths | Affects spacing and flexibility |
Cap Group | 4'-cyano[1,1'-biphenyl] moiety | Various aromatic or aliphatic groups | Influences target selectivity |
Electronic Properties | Electron-withdrawing cyano group | Variable | Affects binding affinity |
Structural Rigidity | Rigid biphenyl system | Variable | Impacts conformational constraints |
Structure-Activity Relationships
The key structural elements of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- that contribute to its biological activity include:
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The hydroxamic acid group, which is essential for zinc binding in HDAC enzymes and other metalloenzymes. This group is the primary pharmacophore responsible for enzyme inhibition.
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The seven-carbon chain, which provides the optimal spacing between the hydroxamic acid group and the aromatic cap group, allowing proper positioning within the enzyme binding site.
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The biphenyl-cyano moiety, which enhances binding to specific targets through multiple interactions, including hydrophobic, π-π stacking, and hydrogen bonding interactions.
These structure-activity relationships provide a framework for understanding how the compound interacts with its biological targets and offer guidance for the design of new derivatives with enhanced properties.
Research Applications
The current applications of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- are primarily in the realm of academic and pharmaceutical research, with several key areas of focus:
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Cancer Research: The compound is being studied for its potential anticancer properties, particularly as an HDAC inhibitor that could influence gene expression patterns in cancer cells.
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Medicinal Chemistry: Its unique structure makes it valuable for structure-activity relationship studies in the development of new HDAC inhibitors and related compounds.
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Drug Development: The compound serves as a potential lead structure for the development of new therapeutic agents targeting epigenetic mechanisms.
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Biochemical Assays: It can be used as a tool compound in assays designed to study HDAC activity and inhibition mechanisms.
These research applications highlight the compound's importance in advancing our understanding of epigenetic mechanisms and in developing new therapeutic strategies for diseases characterized by epigenetic dysregulation.
Synthesis Approaches
The synthesis of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- involves specific chemical reactions and conditions that reflect its complex structure. Understanding these synthetic approaches is essential for researchers working with this compound and for the development of related derivatives.
Key Reaction Considerations
Several important considerations influence the synthetic approach to this compound:
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The stability of the cyano group under various reaction conditions must be taken into account when planning the synthetic route.
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The formation of the hydroxamic acid functional group typically occurs in the final stages of the synthesis to avoid potential side reactions.
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Purification methods, such as column chromatography, are essential for obtaining the compound in high purity.
These considerations highlight the complexity of synthesizing Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- and explain its relatively high commercial cost.
Future Research Directions
The unique structural and biological properties of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- suggest several promising avenues for future research. These directions could expand our understanding of the compound's mechanisms of action and potential therapeutic applications.
Structure Optimization Studies
Future research could focus on structural modifications to enhance the compound's properties:
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Variations in the length of the heptanamide chain to optimize binding to specific HDAC isoforms.
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Modifications to the biphenyl-cyano moiety to enhance target selectivity and potency.
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Introduction of additional functional groups to improve pharmacokinetic properties and reduce potential side effects.
These structure optimization studies could lead to the development of more potent and selective compounds with enhanced therapeutic potential.
Expanded Biological Evaluation
Comprehensive biological evaluation of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- could reveal additional applications beyond its known HDAC inhibitory activity:
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Testing against a broader panel of HDAC isoforms to determine selectivity profiles.
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Evaluation in various cancer cell lines to identify specific malignancies that may be particularly sensitive to its effects.
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Investigation of potential activity against other zinc-dependent enzymes, expanding its potential therapeutic applications.
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Assessment of effects on non-histone protein acetylation, as HDAC inhibitors are known to affect the acetylation status of many proteins beyond histones. These expanded biological evaluations could uncover new therapeutic applications and provide deeper insights into the compound's mechanisms of action.
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